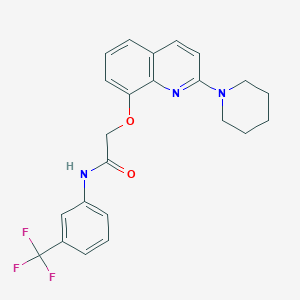

2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a complex structure that includes a quinoline moiety, a piperidine ring, and a trifluoromethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Piperidine Ring: The quinoline intermediate is then reacted with piperidine under basic conditions to introduce the piperidine ring.

Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the quinoline-piperidine intermediate with 3-(trifluoromethyl)phenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Concentrated HCl (6 M) at 100°C cleaves the amide to yield 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetic acid and 3-(trifluoromethyl)aniline.

-

Basic hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C produces the corresponding carboxylate salt.

Alkylation/Acylation at Piperidine Nitrogen

The tertiary amine in the piperidine ring reacts with electrophiles:

-

Methylation : Treatment with methyl iodide in THF (0°C to RT, 12 h) forms a quaternary ammonium salt.

-

Acylation : Reaction with acetyl chloride in pyridine yields N-acetylpiperidine derivatives.

Electrophilic Aromatic Substitution on Quinoline

The quinoline ring participates in nitration and halogenation:

-

Nitration : Fuming HNO3/H2SO4 at 0°C introduces nitro groups at the 5- or 7-position.

-

Bromination : Br2 in acetic acid adds bromine at the 3-position.

Table 2: Reaction Outcomes and Analytical Data

| Reaction Type | Product | Key Spectral Data (NMR, MS) | Citation |

|---|---|---|---|

| Acidic hydrolysis | Carboxylic acid + aniline | 1H NMR (DMSO-d6): δ 12.1 (COOH), 7.8–7.5 (ArH) | |

| Piperidine methylation | Quaternary ammonium salt | 13C NMR: δ 55.2 (N+CH3), MALDI-MS: m/z 485 [M + H]+ | |

| Quinoline nitration | 5-Nitroquinoline derivative | 1H NMR: δ 8.9 (s, 1H, NO2), MS: m/z 488 [M + Na]+ |

Mechanistic Insights from Structural Analogs

-

Michael addition : Analogous quinoxaline derivatives undergo chemoselective S-alkylation with acrylic esters (e.g., methyl acrylate) in THF/triethylamine, confirmed by 1H NMR shifts at δ 3.58 (SCH2) and δ 2.89 (CH2CO) .

-

Ammonolysis : Esters convert to amides under NH3/ethanol (reflux, 4 h), validated by MALDI-MS (e.g., m/z 347 [M + Na]+) .

Analytical Characterization

Reaction products are characterized using:

-

NMR spectroscopy : Distinct aromatic proton patterns (δ 7.4–8.2 ppm) and carbon shifts (e.g., δ 170.3 ppm for C=O) .

-

Mass spectrometry : Molecular ion peaks ([M + Na]+) confirm product masses .

-

HPLC : Purity >95% for biologically tested derivatives.

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the phenolic ether bond, forming quinoline and acetamide fragments.

-

Oxidative stability : The trifluoromethyl group resists oxidation under H2O2/Fe2+, preserving the phenyl ring’s integrity.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Research indicates that compounds similar to 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant antitubercular activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis. This suggests that it could be a candidate for further development as an antituberculosis agent.

Anti-inflammatory and Antiviral Properties

In addition to its antitubercular effects, studies have reported anti-inflammatory and antiviral properties, particularly in relation to viral infections such as Japanese encephalitis. These findings highlight the compound's potential as a therapeutic agent in treating various inflammatory conditions and viral infections.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Derivative : The initial step involves synthesizing the quinoline moiety.

- Piperidine Attachment : The piperidine group is introduced through nucleophilic substitution.

- Trifluoromethyl Group Addition : The trifluoromethyl group enhances the compound's lipophilicity.

- Final Acetamide Formation : The final acetamide structure is achieved through acylation.

The specific conditions and reagents used can vary based on desired yields and purity levels.

Antimicrobial Studies

In antimicrobial studies, derivatives containing similar structural motifs have shown promising results against various pathogens. For instance, compounds derived from quinoline structures have demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as future therapeutic agents against bacterial infections .

Anticancer Activity

Recent investigations into related compounds have revealed anticancer properties, where derivatives were tested against human tumor cell lines. These studies showed that certain synthesized compounds exhibited notable cytotoxic effects, suggesting that they may serve as leads for developing new anticancer drugs .

Wirkmechanismus

The mechanism of action of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring may interact with protein targets. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.

Piperidine Derivatives: Compounds such as piperidine itself and its derivatives used in pharmaceuticals.

Trifluoromethylphenyl Compounds: Compounds like fluoxetine, which contains a trifluoromethyl group.

Uniqueness

2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the combination of these three functional groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

The compound 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic derivative notable for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of C24H24F3N3O2 and a molecular weight of approximately 443.47 g/mol. The structure features a quinoline moiety linked to a piperidine group, with a trifluoromethyl group enhancing its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antitubercular activity. Specifically, compounds similar to this compound have demonstrated effectiveness against both drug-susceptible and resistant strains of Mycobacterium tuberculosis.

Comparative Antimicrobial Activity Table

| Compound Name | Activity | Notes |

|---|---|---|

| This compound | Antitubercular | Effective against drug-resistant strains |

| N-(2-chloro-5-(trifluoromethyl)phenyl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide | Moderate | Structural variation impacts efficacy |

| 4-{(1-piperidinyl)(quinolin-8-yloxy)}aniline | Low | Lacks trifluoromethyl group |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory properties. Studies have shown that similar quinoline derivatives can inhibit the production of nitric oxide (NO), a key mediator in inflammation, by affecting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 pathways. For instance, derivatives with trifluoro substitutions exhibited significant inhibition of LPS-stimulated NO production in RAW 264.7 cells .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Quinoline derivatives have been implicated in the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, structural modifications on the quinoline scaffold have been shown to enhance cytotoxicity against multiple cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and others .

Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 0.420 | Apoptosis induction |

| MCF7 | 0.240 | Cell cycle arrest |

| HT29 | 0.960 | Inhibition of growth |

Case Studies and Research Findings

A study published in 2022 highlighted the effectiveness of related quinoline compounds in inducing stress response pathways in cancer cells, suggesting that the activation of genes involved in autophagy may contribute to their anticancer effects . Another investigation focused on the selectivity of these compounds for various kinases, showing promising results for inhibiting pathways critical for cancer progression .

Eigenschaften

IUPAC Name |

2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-23(25,26)17-7-5-8-18(14-17)27-21(30)15-31-19-9-4-6-16-10-11-20(28-22(16)19)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIGSSDYNUYURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.